molecular formula C2H5ClMg B1216232 Ethylmagnesium chloride CAS No. 2386-64-3

Ethylmagnesium chloride

Cat. No.: B1216232
CAS No.: 2386-64-3
M. Wt: 88.82 g/mol
InChI Key: YCCXQARVHOPWFJ-UHFFFAOYSA-M
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Description

Ethylmagnesium chloride is an organomagnesium compound with the chemical formula CH₃CH₂MgCl. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Target of Action

Ethylmagnesium chloride is an organomagnesium compound, commonly known as a Grignard reagent . It primarily targets carbonyl compounds such as aldehydes, ketones, and esters . These compounds play a crucial role in various biochemical reactions, serving as key intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition . In this process, the ethyl group in this compound acts as a nucleophile, donating a pair of electrons to an electrophilic carbon atom in the carbonyl compound . This results in the formation of a new carbon-carbon bond, effectively adding the ethyl group to the carbonyl compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of alcohols from carbonyl compounds . When this compound reacts with an aldehyde or a ketone, a secondary or tertiary alcohol is produced, respectively . When it reacts with an ester, a tertiary alcohol is produced after two additions .

Pharmacokinetics

It’s important to note that grignard reagents are generally sensitive to moisture and air, and they are usually prepared and used in anhydrous (water-free) and oxygen-free conditions .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For instance, it can be used in the synthesis of methyl 2-oxobutanoate, using dimethyl-oxalate and this compound . Another example is the Kulinkovich Reaction, where it reacts with esters in the presence of a titanium (IV) isopropoxide catalyst to produce cyclopropanol derivatives .

Action Environment

The action of this compound is highly dependent on the environmental conditions. It is extremely sensitive to water and air, and it must be handled under anhydrous and inert conditions . The reaction is typically carried out in an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate the reaction .

Biochemical Analysis

Biochemical Properties

Ethylmagnesium chloride plays a crucial role in biochemical reactions, primarily through its function as a nucleophile in Grignard reactions. It interacts with various biomolecules, including enzymes and proteins, to facilitate the formation of new carbon-carbon bonds. For instance, this compound can react with carbon dioxide to form carboxylic acids, a reaction catalyzed by enzymes such as Cp₂ZrCl₂ . Additionally, it can interact with aldehydes and ketones to form alcohols, which are essential intermediates in many biochemical pathways .

Cellular Effects

This compound influences cellular processes by participating in reactions that modify cellular metabolites. It can affect cell signaling pathways and gene expression by altering the availability of key intermediates in metabolic pathways. For example, the formation of alcohols and carboxylic acids through reactions involving this compound can impact cellular metabolism and energy production . These changes can influence cell function, including cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The compound’s ethyl group acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes, ketones, and other carbonyl-containing compounds. This reaction forms new carbon-carbon bonds, resulting in the production of alcohols and other organic compounds . The magnesium ion in this compound also plays a role in stabilizing the transition state during these reactions, facilitating the formation of the desired products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and air, which can lead to its degradation and reduced reactivity . To maintain its effectiveness, this compound is typically stored under an inert atmosphere and used promptly after preparation. Long-term studies have shown that the compound can form explosive peroxides upon prolonged storage, necessitating careful handling and periodic testing for stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate the formation of essential biochemical intermediates without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including respiratory irritation and potential carcinogenicity . These adverse effects highlight the importance of careful dosage control in experimental settings to avoid harmful outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of alcohols and carboxylic acids. The compound interacts with enzymes such as Cp₂ZrCl₂ to catalyze the ethylcarboxylation of alkenes using carbon dioxide . This reaction produces carboxylic acids, which are key intermediates in various metabolic processes. Additionally, the formation of alcohols through reactions with aldehydes and ketones can impact metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents like THF facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments where it participates in biochemical reactions. Its distribution is influenced by factors such as the presence of binding proteins and the compound’s affinity for different cellular components .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm and organelles, where it exerts its biochemical effects . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it participates in the synthesis of key metabolites and influences cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmagnesium chloride is prepared by reacting ethyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH3CH2Cl+MgCH3CH2MgCl\text{CH}_3\text{CH}_2\text{Cl} + \text{Mg} \rightarrow \text{CH}_3\text{CH}_2\text{MgCl} CH3​CH2​Cl+Mg→CH3​CH2​MgCl

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is then purified and stored under conditions that prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Ethylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form higher alkanes.

    Carboxylation: Reacts with carbon dioxide to form carboxylic acids.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones in anhydrous ether.

    Carbon Dioxide: In the presence of a catalyst like zirconium chloride.

    Alkyl Halides: In anhydrous conditions to prevent hydrolysis.

Major Products:

Scientific Research Applications

Ethylmagnesium chloride has numerous applications in scientific research:

Comparison with Similar Compounds

    Methylmagnesium Chloride: Similar reactivity but with a methyl group instead of an ethyl group.

    Ethylmagnesium Bromide: Similar structure but with a bromine atom instead of chlorine.

    Isopropylmagnesium Chloride: Contains an isopropyl group, leading to different reactivity patterns.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ethyl group provides a good balance between steric hindrance and reactivity, allowing it to participate in a wide range of reactions .

Properties

IUPAC Name

magnesium;ethane;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXQARVHOPWFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883839
Record name Magnesium, chloroethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2386-64-3
Record name Magnesium, chloroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloroethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloroethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroethylmagnesium
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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